6-butyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrido[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE, typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Amines for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Amino derivatives.
Scientific Research Applications
6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core but different substitution patterns.
Uniqueness
6-BUTYL-1,3-DIMETHYL-5-(METHYLSULFANYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and methylsulfanyl groups, in particular, may enhance its lipophilicity and ability to interact with biological targets.
Properties
Molecular Formula |
C14H19N3O2S |
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Molecular Weight |
293.39 g/mol |
IUPAC Name |
6-butyl-1,3-dimethyl-5-methylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2S/c1-5-6-7-9-8-15-12-10(11(9)20-4)13(18)17(3)14(19)16(12)2/h8H,5-7H2,1-4H3 |
InChI Key |
JDLGADMQBUBDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C2C(=C1SC)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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